N-(3-chlorophenyl)-2-(6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl)acetamide
CAS No.:
Cat. No.: VC9691867
Molecular Formula: C22H22ClN5O2
Molecular Weight: 423.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H22ClN5O2 |
|---|---|
| Molecular Weight | 423.9 g/mol |
| IUPAC Name | N-(3-chlorophenyl)-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1-yl]acetamide |
| Standard InChI | InChI=1S/C22H22ClN5O2/c23-17-5-4-6-18(15-17)24-21(29)16-28-22(30)10-9-20(25-28)27-13-11-26(12-14-27)19-7-2-1-3-8-19/h1-10,15H,11-14,16H2,(H,24,29) |
| Standard InChI Key | ITVCHLFLTSBHJB-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=CC=CC=C2)C3=NN(C(=O)C=C3)CC(=O)NC4=CC(=CC=C4)Cl |
| Canonical SMILES | C1CN(CCN1C2=CC=CC=C2)C3=NN(C(=O)C=C3)CC(=O)NC4=CC(=CC=C4)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises three primary components:
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Pyridazinone core: A six-membered aromatic ring with two adjacent nitrogen atoms and a ketone group at position 6.
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4-Phenylpiperazine moiety: A piperazine ring substituted with a phenyl group at position 4, linked to the pyridazinone core at position 3.
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3-Chlorophenylacetamide group: An acetamide side chain attached to the pyridazinone’s position 1, terminating in a 3-chlorophenyl ring .
The SMILES notation (C1CN(CCN1C2=CC=CC=C2)C3=NN(C(=O)C=C3)CC(=O)NC4=CC(=CC=C4)Cl) and InChIKey (ITVCHLFLTSBHJB-UHFFFAOYSA-N) provide precise representations of its connectivity and stereochemical features.
Physicochemical Characteristics
Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | C22H22ClN5O2 |
| Molecular Weight | 423.9 g/mol |
| Hydrogen Bond Donors | 1 (amide NH) |
| Hydrogen Bond Acceptors | 5 (2×N, 2×O, pyridazinone O) |
| LogP (Predicted) | ~3.2 (moderate lipophilicity) |
The presence of polar functional groups (amide, piperazine) suggests moderate solubility in polar solvents, while the aromatic and chlorophenyl components enhance lipid membrane permeability .
Synthesis and Analytical Characterization
Analytical Data
Spectroscopic Characterization:
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IR Spectroscopy: Peaks at ~1650 cm⁻¹ (amide C=O) and ~1240 cm⁻¹ (C-N stretch) .
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1H-NMR: Distinct signals include δ 7.93 ppm (amide NH), δ 7.15–7.45 ppm (aromatic protons), and δ 3.05–3.82 ppm (piperazine CH2) .
Comparative Analysis with Structural Analogues
The table below contrasts key features of N-(3-chlorophenyl)-2-(6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl)acetamide with related compounds:
Applications and Future Directions
Therapeutic Applications
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Pain Management: Potential as a non-opioid analgesic.
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Neuropsychiatric Disorders: Modulation of 5-HT and dopamine pathways.
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Inflammatory Diseases: COX-2 inhibition for arthritis treatment .
Research Applications
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Receptor Binding Studies: Tool compound for mapping serotonin receptor subtypes.
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Structure-Activity Relationship (SAR): Optimizing piperazine substituents for enhanced potency.
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